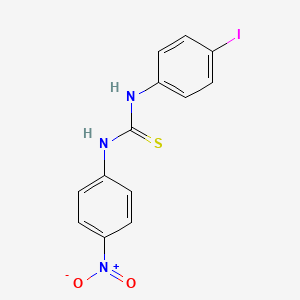
N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as MEAI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MEAI belongs to the class of indoline derivatives and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide has been studied for its potential applications in various areas such as neuroprotection, anti-inflammatory, and analgesic effects. Studies have shown that N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide has a protective effect on brain cells and can reduce inflammation in the body. It has also been found to have analgesic properties, making it a potential candidate for the development of pain-relieving drugs.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide is not fully understood, but studies have suggested that it acts on various targets in the body. N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide has also been found to interact with various receptors in the body, including the opioid and serotonin receptors, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide can have various biochemical and physiological effects in the body. N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide has been found to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. It has also been found to improve cognitive function and memory retention in animal models. Additionally, N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide has been shown to have analgesic effects, making it a potential candidate for the development of pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for researchers to work with. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide research. One area of interest is the development of N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide's ability to improve cognitive function and protect brain cells makes it a promising candidate for this application. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide and its potential interactions with other drugs. Finally, more studies are needed to determine the long-term effects of N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide on the body and its potential for toxicity.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide is a compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its neuroprotective, anti-inflammatory, and analgesic effects make it a promising candidate for the development of new drugs. While there are still many unanswered questions about N-(3,4-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide's mechanism of action and long-term effects, its potential for future research and development is promising.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-10-13-6-4-5-7-15(13)20(12)18(23)19-14-8-9-16(21-2)17(11-14)22-3/h4-9,11-12H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYUXGRXMVBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4128733.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4128752.png)
![4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4128771.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4128783.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4128785.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4128794.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4128797.png)
![N-(2,4-difluorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4128800.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4128807.png)

![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B4128820.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4128833.png)
